molecular formula C20H29N5OS B2784600 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide CAS No. 577694-50-9

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide

Cat. No.: B2784600
CAS No.: 577694-50-9
M. Wt: 387.55
InChI Key: FVEROROZEXRXFP-UHFFFAOYSA-N
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Description

2-[(4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide is a synthetic small molecule featuring a 1,2,4-triazole core, a scaffold recognized for its diverse biological activity. Compounds based on the 1,2,4-triazole structure have been extensively investigated for their potential as glucocorticoid receptor agonists . This makes them candidates for research in the treatment and prevention of metabolic diseases, including type 2 diabetes, glucose intolerance, obesity, and dyslipidaemia . The molecular design of this acetamide derivative incorporates key pharmacophoric elements commonly seen in bioactive molecules: a 4-amino triazole ring, a cyclohexyl moiety for lipophilicity, a sulfanyl acetamide linker, and a 4-butylphenyl group. This structure is analogous to other research compounds documented in scientific and patent literature for their application in studying intracellular receptor pathways . This product is intended for research purposes by qualified laboratory personnel only. It is strictly marked as "For Research Use Only" (RUO). This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5OS/c1-2-3-7-15-10-12-17(13-11-15)22-18(26)14-27-20-24-23-19(25(20)21)16-8-5-4-6-9-16/h10-13,16H,2-9,14,21H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEROROZEXRXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole core. One common approach is the cyclization of hydrazine derivatives with cyclohexyl isocyanate under acidic conditions. The resulting triazole intermediate is then further functionalized to introduce the amino group and the sulfanyl moiety.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen functionalities.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce nitro groups to amines.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like alkyl halides in the presence of a base.

Major Products Formed:

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs targeting specific diseases.

  • Industry: The compound's unique properties make it useful in the manufacture of advanced materials and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The triazole ring, in particular, is known to bind to various enzymes and receptors, modulating their activity. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

The triazole ring’s substituents significantly influence bioactivity and physicochemical properties:

  • Cyclohexyl vs. Aromatic Groups: The cyclohexyl group in the target compound enhances lipophilicity compared to aromatic substituents (e.g., 2-chlorophenyl in or pyridinyl in VUAA-1). This may improve membrane permeability but reduce solubility in polar solvents . Aromatic substituents (e.g., 2-chlorophenyl, pyridinyl) are associated with π-π stacking interactions in receptor binding. For instance, VUAA-1 (4-ethyl-5-pyridin-3-yl) acts as an Orco agonist, while OLC-15 (4-ethyl-5-(2-pyridinyl)) serves as an Orco antagonist, highlighting how minor structural changes alter activity .
  • Anti-Exudative Activity :

    • Compounds with furan-2-yl substituents (e.g., ) showed anti-exudative activity comparable to diclofenac sodium. The cyclohexyl group in the target compound may offer similar or enhanced efficacy due to increased steric bulk and stability .

Variations in the Acetamide Side Chain

The N-arylacetamide moiety modulates target selectivity and pharmacokinetics:

  • 4-Butylphenyl vs. Smaller Alkyl/Aryl Groups: The 4-butylphenyl group in the target compound provides greater hydrophobicity compared to 4-ethylphenyl (VUAA-1) or 4-isopropylphenyl (OLC-12). This may enhance binding to hydrophobic pockets in proteins but reduce aqueous solubility .

Comparative Data Table

Compound Name Triazole Substituent Acetamide Group Key Biological Activity Reference ID
Target Compound 5-Cyclohexyl 4-Butylphenyl Potential anti-exudative
VUAA-1 4-Ethyl-5-pyridin-3-yl 4-Ethylphenyl Orco agonist
OLC-15 4-Ethyl-5-(2-pyridinyl) 4-Butylphenyl Orco antagonist
2-[(4-Amino-5-(2-chlorophenyl)...] 5-2-Chlorophenyl 4-Butylphenyl Structural analog
N-(4-Bromophenyl)-2-[(1-cyclohexyl...] 1-Cyclohexyl-methyl 4-Bromophenyl HIV-1 RT inhibitor
2-[(4-Amino-5-(furan-2-yl)...] 5-Furan-2-yl Varied aryl Anti-exudative (≥ diclofenac)

Key Research Findings

  • Structural-Activity Relationships (SAR) :
    • The 4-butylphenyl group in the acetamide side chain correlates with prolonged receptor binding in Orco antagonists (e.g., OLC-15) .
    • Cyclohexyl substituents on the triazole improve metabolic stability compared to aromatic groups, as seen in HIV-1 RT inhibitors () .
  • Thermal Properties :
    • Melting points of triazole-acetamide derivatives range from 207–274°C (), suggesting high crystallinity. The target compound’s cyclohexyl group may lower its melting point slightly due to reduced symmetry .

Biological Activity

The compound 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide is a triazole derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula of the compound is C18H28N6OSC_{18}H_{28}N_{6}OS, with a molecular weight of approximately 364.52 g/mol. Its structure includes a triazole ring, an amino group, and a butylphenyl moiety, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains and fungi.

  • Antibacterial Activity :
    • The compound showed promising results against both Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
    • A study highlighted that derivatives of triazole compounds often possess potent antibacterial properties due to their ability to interfere with bacterial cell wall synthesis and function .
  • Antifungal Activity :
    • Similar to its antibacterial properties, the compound demonstrated antifungal effects against strains such as Candida albicans. The mechanism is believed to involve the disruption of fungal cell membrane integrity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes involved in the synthesis of ergosterol, a vital component of fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death .
  • Interference with Nucleic Acid Synthesis : The presence of the triazole ring may also affect nucleic acid synthesis pathways in both bacterial and fungal cells, contributing to its antimicrobial efficacy .

Study on Antimicrobial Efficacy

A recent study evaluated various triazole derivatives, including 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide. The findings indicated:

  • MIC Values : Against S. aureus, the MIC was found to be 32 µg/mL, while for E. coli, it was 64 µg/mL.
  • Comparative Analysis : When compared with standard antibiotics like ceftriaxone, the compound exhibited moderate activity but showed potential for further development into more effective formulations .

Data Summary Table

Biological ActivityTarget OrganismsMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus32
AntibacterialEscherichia coli64
AntifungalCandida albicansNot specified

Q & A

What are the optimal synthetic conditions for achieving high-purity 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide?

Methodological Answer:
The synthesis involves multi-step reactions, including cyclocondensation of thiosemicarbazides, nucleophilic substitution, and amide coupling. Key parameters are:

  • Solvents : Dimethylformamide (DMF) for cyclocondensation; ethanol or dichloromethane for substitution .
  • Catalysts : Sodium hydride (NaH) for deprotonation during sulfanyl group introduction .
  • Temperature : 0–5°C for cyclocondensation to prevent side reactions; room temperature or reflux for coupling steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques:

  • NMR : 1H^1H NMR (DMSO-d6d_6) to identify amine (-NH2_2, δ 5.8–6.2 ppm) and acetamide (-CO-NH-, δ 10.2 ppm). 13C^{13}C NMR confirms the cyclohexyl (δ 25–30 ppm) and triazole (δ 150–160 ppm) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ at m/z 458.1984 (calculated for C21_{21}H28_{28}N6_6OS2_2) .
  • X-ray Crystallography : For unambiguous confirmation of 3D structure, particularly the chair conformation of the cyclohexyl group .

What experimental strategies are recommended for evaluating its biological activity?

Methodological Answer:

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines) .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based trypsin inhibition) at 10–100 µM concentrations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Variable Substituents : Modify the cyclohexyl group (e.g., replace with phenyl or adamantyl) and the butylphenyl moiety (e.g., shorten alkyl chain) .
  • Biological Testing : Compare modified analogs in bioassays (e.g., MIC, IC50_{50}) to identify critical pharmacophores .
  • Computational Analysis : Overlay docking poses (AutoDock Vina) to correlate substituent effects with binding affinity .

What computational methods are suitable for predicting its interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock or Schrödinger Suite to model binding to enzymes (e.g., dihydrofolate reductase) .
  • MD Simulations : GROMACS for 100 ns simulations to assess stability of ligand-target complexes .
  • QSAR : Build regression models (e.g., CoMFA) using logP, polar surface area, and H-bond donor/acceptor counts .

How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Purity Verification : Re-analyze batches via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities .
  • Assay Standardization : Re-test under uniform conditions (e.g., pH 7.4, 37°C) using reference controls (e.g., ciprofloxacin for antimicrobial assays) .
  • Structural Analog Comparison : Test closely related triazole derivatives to isolate substituent-specific effects .

What protocols ensure stability during storage and handling?

Methodological Answer:

  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .
  • Storage : Lyophilized solid in amber vials at -20°C; DMSO stock solutions (10 mM) at -80°C with desiccants .

How to enhance aqueous solubility for in vivo studies?

Methodological Answer:

  • Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) at 10–20% w/v to form inclusion complexes .
  • Nanoformulations : Prepare liposomes (e.g., DPPC/cholesterol) via thin-film hydration .

What techniques elucidate its mechanism of action?

Methodological Answer:

  • SPR Spectroscopy : Measure real-time binding kinetics to purified enzymes .
  • Transcriptomics : RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis) .

How to address stereochemical impacts on bioactivity?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers .
  • Stereoselective Assays : Test resolved enantiomers in enzyme inhibition assays .

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